molecular formula C14H19BClNO3 B13573689 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13573689
M. Wt: 295.57 g/mol
InChI Key: SHEJUMLHFARHDG-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a molecular weight of 371.67 g/mol It is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-chloro-N-methylbenzamide with a dioxaborolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield corresponding ketones or alcohols .

Scientific Research Applications

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The chloro and methyl groups also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group, in particular, allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry .

Biological Activity

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H19BClNO3
  • Molecular Weight : 295.57 g/mol
  • CAS Number : 94913174

Antiparasitic Activity

Research indicates that compounds similar to this compound have shown promising antiparasitic activity. For instance, studies on dihydroquinazolinone derivatives targeting PfATP4 demonstrated enhanced efficacy against malaria parasites. The incorporation of polar functionalities improved solubility and metabolic stability, which are crucial for developing effective antimalarial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in parasite metabolism, similar to other compounds that target PfATP4. This inhibition disrupts essential cellular processes in the parasite, leading to reduced viability and growth .

Case Studies and Research Findings

  • Study on Dihydroquinazolinone Derivatives :
    • A series of analogs were synthesized and tested for their antiparasitic activities.
    • The most potent compounds exhibited EC50 values as low as 0.004 μM against Plasmodium falciparum, highlighting the importance of structural modifications in enhancing activity .
  • Metabolic Stability Assessments :
    • The metabolic stability of various analogs was evaluated using human liver microsomes.
    • Compounds with specific substitutions showed improved stability and reduced clearance rates, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Data Table: Biological Activity of Related Compounds

CompoundEC50 (μM)TargetRemarks
Dihydroquinazolinone Derivative 10.004PfATP4Highly potent against malaria
Dihydroquinazolinone Derivative 20.064PfATP4Moderate potency
3-Chloro-N-methyl-4-(tetramethyl...)TBDTBDFurther studies needed

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)

InChI Key

SHEJUMLHFARHDG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl

Origin of Product

United States

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